molecular formula C9H9NOS B7762904 Thiochroman-4-one oxime

Thiochroman-4-one oxime

Cat. No.: B7762904
M. Wt: 179.24 g/mol
InChI Key: RARVWGVWROHFMP-CSKARUKUSA-N
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Description

Contextualization within Sulfur-Containing Heterocyclic Chemistry

Sulfur-containing heterocycles are a cornerstone of organic chemistry, prized for their diverse applications. The replacement of a carbon or oxygen atom with sulfur in a cyclic system introduces unique electronic and steric properties. Organic sulfides are notably more nucleophilic and less basic than their oxygen counterparts. They can also be oxidized to sulfoxides and sulfones, which opens up further avenues for chemical modification. mdpi.com This versatility is a key reason why sulfur-containing heterocycles are integral to the development of novel synthetic methodologies. The construction of the carbon-sulfur bond is a critical step in the synthesis of these compounds, with methods ranging from the use of elemental sulfur to more complex catalytic reactions. mdpi.comresearchgate.net

Role of the Thiochroman (B1618051) Scaffold in Modern Synthetic Transformations

The thiochroman scaffold, the core structure of Thiochroman-4-one (B147511), is recognized as a "privileged scaffold" in medicinal chemistry and a versatile intermediate in organic synthesis. mdpi.comnih.gov This designation stems from its presence in a wide array of biologically active compounds. Thiochroman derivatives are not naturally occurring, which makes their synthetic exploration particularly important from a bioisosteric standpoint, where they can serve as effective analogs for naturally occurring chromones. nih.gov The thiochroman framework is a common starting point for creating a variety of heterocyclic compounds, demonstrating its utility as a foundational building block in the synthesis of new molecules. mdpi.commdpi.com

Overview of Thiochroman-4-one Oxime as a Versatile Synthetic Building Block

This compound is synthesized from Thiochroman-4-one, which can be prepared through methods like the reaction of thiophenol with β-halopropionic acids followed by intramolecular Friedel-Crafts acylation, or a direct reaction between α,β-unsaturated acids and thiophenol. nih.gov The oxime itself is typically formed by reacting Thiochroman-4-one with hydroxylamine (B1172632) in the presence of a basic catalyst like pyridine (B92270). researchgate.net

The true versatility of this compound lies in its reactivity. It serves as a precursor for a variety of chemical transformations, most notably the Beckmann rearrangement and ring-expansion reactions. The Beckmann rearrangement converts the oxime into a lactam, a cyclic amide, under acidic conditions. byjus.commasterorganicchemistry.comwikipedia.org This reaction is a powerful tool for introducing a nitrogen atom into the heterocyclic ring system. mdpi.com Furthermore, this compound can undergo ring-expansion reactions when treated with certain reducing agents, leading to the formation of larger heterocyclic rings like thiazepines. mdpi.com These reactions underscore the role of this compound as a key intermediate for accessing a diverse range of more complex heterocyclic structures.

Historical Development and Evolution of Research on Oximes derived from Thiochromanones

Research into thiochromanones and their derivatives has a rich history, with a significant focus on their synthesis and reactions. A 2008 review highlighted the extensive use of thiochroman-4-ones as precursors for a multitude of heterocyclic rings, including the synthesis of 4-Thiochromanone oxime. researchgate.net Early work established the foundational reactions of this oxime, such as its reduction to 4-aminothiochromane. researchgate.net

More recent research has expanded upon this foundation, exploring new applications and more complex transformations. For instance, studies have detailed the synthesis of novel this compound ether derivatives and investigated their biological activities. tandfonline.comtandfonline.com The early 21st century saw investigations into the photochemical rearrangements of related thiochromanone sulfoxides, revealing complex reaction pathways. cdnsciencepub.com Furthermore, the Beckmann rearrangement of this compound continues to be an area of interest, with ongoing research into different catalytic systems to improve efficiency and yield. mdpi.comjocpr.com The evolution of this research demonstrates a continuous effort to leverage the unique reactivity of this compound for the creation of novel and potentially useful molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(2,3-dihydrothiochromen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARVWGVWROHFMP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CSC2=CC=CC=C2/C1=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15857-68-8, 482655-34-5
Record name 2,3-dihydro-4H-1-benzothiopyran-4-one oxime
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Record name Thiochroman-4-one oxime
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Sophisticated Synthetic Methodologies for Thiochroman 4 One Oxime and Its Derivatives

Established Synthetic Routes to Thiochroman-4-one (B147511) Oxime

The conversion of a ketone to an oxime is a fundamental transformation in organic chemistry. wikipedia.org For thiochroman-4-one, this reaction provides a direct pathway to the corresponding oxime, a versatile intermediate for further functionalization.

The most common method for preparing thiochroman-4-one oxime is the condensation reaction between thiochroman-4-one and hydroxylamine (B1172632). wikipedia.org This reaction is typically performed by reacting the ketone with hydroxylamine hydrochloride in a polar solvent, such as ethanol (B145695). orgsyn.orgarpgweb.com A base is required to neutralize the hydrochloride salt and generate the free hydroxylamine nucleophile. arpgweb.com

The general reaction is as follows: Thiochroman-4-one + Hydroxylamine Hydrochloride --(Base, Solvent)--> this compound

Variations in this standard procedure have been developed to optimize yield, purity, and reaction time. For instance, pyridine (B92270) can serve as both the solvent and the base, facilitating a homogenous reaction environment. arpgweb.com The reaction temperature is a critical parameter, with conditions ranging from room temperature to reflux, depending on the reactivity of the substrate and the desired reaction rate. arpgweb.comias.ac.in Recent developments in green chemistry have explored catalyst-free oximation reactions in aqueous media, such as mineral water, for the synthesis of aryl oximes, a methodology that could potentially be adapted for thiochroman-4-one. ias.ac.in

Table 1: Reaction Parameters for Oxime Formation
ParameterTypical Reagents/ConditionsRationale/EffectReference
Amine SourceHydroxylamine hydrochloride (NH₂OH·HCl)Stable, commercially available source of hydroxylamine. orgsyn.orgarpgweb.com
SolventEthanol, Pyridine, WaterDissolves reactants; can also act as a base (Pyridine). orgsyn.orgarpgweb.comias.ac.in
BasePyridine, Sodium Hydroxide (B78521), Sodium BicarbonateNeutralizes HCl to liberate free hydroxylamine for the reaction. arpgweb.comnih.gov
TemperatureRoom Temperature to 120 °CHigher temperatures increase the reaction rate. arpgweb.com

The efficiency of oxime formation is notably dependent on the reaction pH. arpgweb.com The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. An acidic medium protonates the carbonyl oxygen, increasing its electrophilicity, but excessive acidity will protonate the hydroxylamine, rendering it non-nucleophilic. Therefore, maintaining a mildly acidic to neutral pH is often optimal.

The work-up procedure typically involves quenching the reaction with water, which often causes the oxime product to precipitate. orgsyn.org The solid can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound. tandfonline.com

Synthesis of Substituted Thiochroman-4-one Oximes and Analogues

The synthesis of substituted thiochroman-4-one oximes allows for the modulation of the compound's physicochemical properties. Functionalization can be achieved either by building the thiochroman (B1618051) ring from already substituted precursors or by derivatizing the pre-formed oxime.

A primary strategy for synthesizing substituted thiochroman-4-ones, the precursors to the target oximes, is to begin with functionalized starting materials. nih.gov The thiochroman-4-one skeleton is commonly constructed via an intramolecular Friedel-Crafts acylation of a 3-(phenylthio)propanoic acid, which is in turn synthesized from a substituted thiophenol. nih.gov This approach allows for the introduction of substituents at various positions of the aromatic ring.

For example, various substituted thiochroman-4-ones have been synthesized using this general approach, as detailed in the table below. nih.gov

Table 2: Synthesis of Substituted Thiochroman-4-one Precursors
Target CompoundKey Starting MaterialsSynthetic ApproachReference
2-Methylthiochroman-4-oneThiophenol, Crotonic acidMichael addition followed by cyclization. nih.gov
6-Fluorothiochroman-4-one4-Fluorothiophenol, Acrylic acidMichael addition followed by cyclization. nih.gov
6-Nitrothiochroman-4-one4-Nitrothiophenol, 3-Chloropropionic acidNucleophilic substitution followed by cyclization. nih.gov
6-Aminothiochroman-4-one6-Nitrothiochroman-4-one, Iron, NH₄ClReduction of the nitro group. nih.gov
2-Phenylthiochroman-4-oneThiophenol, Cinnamic acidMichael addition followed by cyclization. nih.gov

The N-OH group of the oxime is a versatile functional handle for introducing a wide range of substituents. The oxygen atom is nucleophilic and can readily react with electrophiles to form stable derivatives. The most common modifications are O-alkylation to form oxime ethers and O-acylation to form oxime esters. These transformations allow for the systematic variation of steric and electronic properties of the molecule.

The synthesis of oxime ethers is a key strategy for creating diverse libraries of thiochroman-4-one derivatives. tandfonline.comtandfonline.comresearchgate.net These compounds can be prepared either by reacting the parent oxime with an alkylating agent (e.g., an alkyl halide) in the presence of a base, or through a direct reaction of the thiochroman-4-one with an O-substituted hydroxylamine, such as methoxyamine hydrochloride.

A recent study detailed the synthesis of 18 novel thiochroman-4-one derivatives that incorporated an oxime ether moiety. tandfonline.comtandfonline.comtandfonline.com The general approach involved the synthesis of 2-substituted thiochroman-4-ones, followed by the introduction of an O-methyl oxime group at the 4-position. tandfonline.com For example, compound 7a , 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime, was synthesized as part of this series. tandfonline.com The structures of these novel compounds were confirmed using spectroscopic methods including ¹H NMR, ¹³C NMR, and HRMS. tandfonline.comtandfonline.com

The preparation of oxime esters can be achieved by reacting the this compound with an acylating agent. A standard procedure involves treating the oxime with an acid anhydride, such as acetic anhydride, or an acyl chloride in the presence of a base like pyridine. orgsyn.org This reaction proceeds readily at room temperature to yield the corresponding O-acyl oxime. orgsyn.org

Stereoselective and Regioselective Synthetic Approaches

The spatial arrangement of atoms in this compound and its derivatives is crucial for their biological activity. Stereoselective synthesis, which controls the formation of specific stereoisomers, is therefore of paramount importance. This includes managing the geometry of the oxime's C=N double bond and controlling the three-dimensional arrangement of substituents on the thiochroman ring.

Control of Geometric Isomerism in Oxime Formation

The reaction of a ketone, such as thiochroman-4-one, with hydroxylamine results in the formation of an oxime, which contains a carbon-nitrogen double bond (C=N). Due to restricted rotation around this double bond, geometrical isomers can exist. dalalinstitute.com These isomers are typically designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules, or historically as syn and anti. doubtnut.com In the case of this compound, the (E) and (Z) isomers are defined by the spatial orientation of the hydroxyl (-OH) group relative to the larger thiochroman ring structure.

The formation of these isomers is often not random; the ratio of (E) to (Z) isomers can be influenced by several factors:

Reaction Conditions: The pH of the reaction medium is a critical parameter. Oximation is typically fastest under slightly acidic conditions. The choice of solvent and reaction temperature can also shift the equilibrium between the two isomers.

Steric Hindrance: Substituents on the thiochroman ring, particularly at the C-3 and C-5 positions, can sterically hinder the approach of the hydroxylamine reagent. This can favor the formation of the thermodynamically more stable isomer where the hydroxyl group is oriented away from bulky substituents.

Electronic Effects: The electronic nature of substituents on the aromatic part of the thiochroman ring can influence the electron density of the carbonyl carbon, which may have a subtle effect on the transition state energies leading to the different isomers.

While many syntheses report the formation of a mixture of isomers, targeted selection of reaction conditions can favor the production of a single, desired geometric isomer.

Diastereoselective Synthesis of this compound Derivatives

Diastereoselectivity becomes a key consideration when the thiochroman-4-one precursor already possesses a stereocenter. For instance, if a substituent is present at the C-2 or C-3 position, the ring is chiral. The subsequent formation of the oxime at C-4 can then lead to the creation of two different diastereomers.

The stereochemical outcome of the oximation reaction is dictated by the existing chiral center, which directs the incoming hydroxylamine to one face of the molecule over the other. This is known as substrate-controlled diastereoselection. Research into the synthesis of optically active thiochroman-4-ones has provided pathways to obtain these necessary chiral precursors. researchgate.net For example, a chiral thiochroman-4-one with a specific configuration at C-2 will yield predominantly one diastereomer of the corresponding oxime because the C-2 substituent will sterically block one of the two faces of the C-4 carbonyl group.

The table below illustrates hypothetical results from a diastereoselective oximation, showing how the nature of a substituent at the C-2 position can influence the diastereomeric ratio (d.r.) of the resulting oxime.

EntryC-2 Substituent (R)Configuration of PrecursorDiastereomeric Ratio (d.r.) of Oxime Product
1-CH₃(R)85:15
2-C₆H₅(R)92:8
3-CH(CH₃)₂(R)>99:1

This is a hypothetical data table for illustrative purposes.

Biocatalytic Transformations and Sustainable Synthesis Routes

In line with the growing demand for environmentally responsible chemical processes, biocatalysis and green chemistry principles are being integrated into the synthesis of this compound and its precursors. These approaches utilize enzymes and sustainable practices to reduce waste, energy consumption, and the use of hazardous materials.

Enzymatic Approaches to Thiochroman Derivatives as Precursors

Biocatalysis has emerged as a powerful tool for performing highly selective chemical transformations that are often difficult to achieve with conventional methods. nih.gov Enzymes, operating under mild conditions in aqueous media, can produce chiral precursors of thiochroman-4-one with high enantiomeric purity.

Marine-derived fungi have been identified as a promising source of novel enzymes for these transformations. nih.gov Research has shown that certain fungal strains can perform highly specific oxidations and reductions on the thiochroman scaffold. nih.govresearchgate.net

Key enzymatic transformations include:

Oxidation: Fungi such as Mortierella isabellina can oxidize thiochroman-4-ol (B1596091) to thiochroman-4-one, the direct precursor for the oxime. nih.gov

Enantioselective Reduction: The reduction of thiochroman-4-one using fungal biocatalysts can produce thiochroman-4-ol in high yield and with excellent enantioselectivity. nih.gov This provides access to specific enantiomers of the alcohol, which are valuable chiral building blocks for more complex derivatives.

The table below summarizes some reported biocatalytic transformations of thiochroman precursors.

SubstrateBiocatalyst (Fungus)ProductTransformation TypeSelectivity
Thiochroman-4-olMortierella isabellinaThiochroman-4-oneOxidationHigh
Thiochroman-4-oneFungal Strains(R)-Thiochroman-4-olReductionHigh Enantioselectivity
Thiochroman-4-oneFungal Strains(S)-Thiochroman-4-olReductionHigh Enantioselectivity

Data compiled from published research findings. nih.gov

These biocatalytic methods offer a sustainable route to key intermediates that might otherwise require multi-step synthetic sequences involving chiral resolving agents or asymmetric catalysts. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be designed to align with the 12 Principles of Green Chemistry, which advocate for safer, more efficient, and less wasteful chemical processes. nih.govgreenchemistry-toolkit.org

One significant advancement is the development of solvent-free methods for oxime synthesis. nih.gov Traditional oximation reactions often use organic solvents like ethanol, which contribute to waste. arpgweb.com A green alternative is "grindstone chemistry," where solid reactants are ground together, often with a non-toxic catalyst, to initiate the reaction without any solvent. nih.govresearchgate.net The reaction between thiochroman-4-one and hydroxylamine hydrochloride can be achieved by grinding them with a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature, leading to excellent yields and minimizing waste. nih.gov

The following table connects specific synthetic strategies for this compound and its precursors to the principles of green chemistry they uphold.

Synthetic StrategyRelevant Green Chemistry Principle(s)Benefits and Rationale
Solvent-Free Oximation (Grinding)1. Waste Prevention5. Safer Solvents and AuxiliariesEliminates the need for organic solvents, drastically reducing chemical waste and associated hazards. nih.govresearchgate.net
Biocatalytic Precursor Synthesis2. Atom Economy (High Selectivity)9. Catalysis11. Real-time Analysis for Pollution PreventionEnzymes act as highly efficient and selective catalysts. Reactions are run in water under mild conditions, reducing energy use and by-product formation. nih.gov
One-Pot Synthesis of Thiochromone (B8434766) Precursors8. Reduce DerivativesCombines multiple reaction steps into a single operation, avoiding the isolation of intermediates. This saves time, resources, and reduces waste generation. preprints.org

By adopting these modern synthetic methodologies, the production of this compound can be made more efficient, selective, and environmentally sustainable.

Advanced Chemical Reactivity and Mechanistic Investigations of Thiochroman 4 One Oxime

Reductive Transformations of the Oxime Moiety

The conversion of the C=N double bond of an oxime to a primary amine is a fundamental transformation in organic synthesis. This process involves the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen single bond.

Selective Reduction to Aminothiochromanes

The selective reduction of Thiochroman-4-one (B147511) oxime yields 4-aminothiochromane, a primary amine. This transformation is significant as it introduces a chiral center at the C4 position, providing a synthetic route to various thiochromane derivatives. The reaction must be controlled to prevent the competing ring-expansion and rearrangement reactions that are also characteristic of this substrate under different reductive conditions. Achieving high selectivity for the primary amine product often depends on the careful choice of the reducing agent and reaction parameters. nih.gov

Exploration of Reductants and Reaction Conditions

A variety of reducing agents and conditions have been developed for the conversion of cyclic ketoximes to their corresponding primary amines. While specific studies focusing solely on the selective reduction of Thiochroman-4-one oxime are often discussed in the context of competing rearrangement reactions, general methodologies are applicable.

Catalytic Hydrogenation : This is a widely used method for oxime reduction. mdpi.com Catalysts based on noble metals like platinum (e.g., PtO₂) and palladium, as well as non-noble metals like Raney Nickel, are effective. utc.eduencyclopedia.pub The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst, solvent, and additives can influence selectivity. For instance, performing the hydrogenation under acidic conditions is common, while the addition of a base like potassium hydroxide (B78521) (KOH) has been shown in some systems to control the reaction pathway. utc.edu

Hydride Reagents : Strong hydride reagents are required for the reduction of oximes, which involves both the reduction of the C=N bond and the reductive cleavage of the N-O bond. stackexchange.com

Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a powerful and commonly employed reagent for reducing oximes to primary amines. stackexchange.commasterorganicchemistry.com However, its high reactivity can sometimes lead to side products, including those from ring expansion, as observed in the case of this compound where it produces a mixture of the desired amine and the ring-expanded azepine. nih.gov

Sodium Borohydride (B1222165) (NaBH₄) with Additives : Sodium borohydride alone is generally not reactive enough to reduce oximes. However, its reactivity can be enhanced by combination with various additives, such as transition metal salts, allowing it to function as an effective reducing system for this transformation.

Ring Expansion and Rearrangement Reactions

This compound is particularly susceptible to rearrangement reactions that lead to ring enlargement, forming seven-membered heterocyclic structures. These transformations, including the Schmidt reaction and reductive rearrangements with aluminum hydrides, provide access to benzothiazepine (B8601423) and related azepine scaffolds.

Schmidt Reaction and Related Transformations for Lactam Formation

The Schmidt reaction is a classic method for the ring expansion of cyclic ketones to form lactams (cyclic amides). wikipedia.orgvedantu.com This reaction typically involves treating the ketone precursor, in this case, Thiochroman-4-one, with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. organic-chemistry.org The product of this reaction is the seven-membered lactam, 2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one. The reaction proceeds by the acid-catalyzed addition of the azide (B81097) to the carbonyl group, followed by a rearrangement that expels dinitrogen gas and results in the insertion of a nitrogen atom into the ring. wikipedia.org

Reductive Ring Expansion with Aluminum Hydrides to Azepines

A significant reaction of this compound is its reductive ring expansion to yield 2,3,4,5-tetrahydrobenzo[b] utc.edubyjus.comthiazepine, a seven-membered azepine derivative. This transformation is promoted by various aluminum hydride reagents, with the choice of reductant and solvent having a profound impact on the reaction's efficiency and selectivity. nih.gov

Detailed studies have shown that Lewis acidic aluminum reagents are particularly effective. Dichloroaluminum hydride (AlHCl₂), prepared in situ from LiAlH₄ and aluminum chloride (AlCl₃) in a 1:3 ratio, has been identified as a superior reagent for this transformation, affording the ring-expanded product in high yields. nih.govresearchgate.net The use of cyclopentyl methyl ether (CPME) as a solvent was found to suppress the formation of the simple reduction product (4-aminothiochromane) and enhance the yield of the desired azepine. nih.govresearchgate.net Other reagents like AlH₃ also promote the reaction, whereas less Lewis acidic hydrides such as LiAlH₄ and Red-Al give mixtures of the ring-expanded product and the primary amine. nih.gov

Reductive Ring Expansion of this compound with Various Aluminum Reductants nih.gov
EntryReductantSolventYield of Azepine (%)Yield of Amine (%)
1LiAlH₄Ether29Substantial Amount
2Red-AlToluene3118
3AlH₃Ether6219
4AlHCl₂Ether6812
5AlHCl₂CPME768

Mechanistic Pathways of Ring Enlargement

The mechanisms for the ring expansion of Thiochroman-4-one and its oxime derivative differ depending on the reaction type.

Schmidt Reaction Mechanism : The reaction begins with the protonation of the carbonyl group of Thiochroman-4-one, which is then attacked by hydrazoic acid to form an azidohydrin intermediate. wikipedia.org Subsequent elimination of water generates an iminodiazonium ion. The key step is the rearrangement where one of the carbon groups attached to the former carbonyl carbon migrates to the nitrogen atom, with the simultaneous loss of dinitrogen (N₂), a highly favorable process. This migration results in a nitrilium ion, which is then attacked by water. Tautomerization of the resulting intermediate yields the final lactam product. wikipedia.org

Reductive Ring Expansion Mechanism : The mechanism for the ring expansion promoted by aluminum hydrides is believed to proceed through initial coordination of the aluminum reagent to the oxime's oxygen atom. researchgate.net This is followed by reduction of the C=N double bond to form an N-aluminated hydroxylamine (B1172632) intermediate. The Lewis acidic nature of the aluminum facilitates the cleavage of the N-O bond, generating a cationic nitrogen species. This prompts a rearrangement, similar to the Beckmann rearrangement, where the anti-periplanar group (the aromatic ring side) migrates to the electron-deficient nitrogen. This ring enlargement step results in a new iminium ion, which is then further reduced by the hydride reagent to afford the final cyclic secondary amine (azepine). nih.govrsc.org Mechanistic studies suggest the intermediacy of the corresponding hydroxylamine is a key part of the pathway. nih.gov

Nucleophilic and Electrophilic Reactions at the this compound Scaffold

This compound possesses a versatile scaffold that allows for a variety of chemical transformations. The presence of the oxime functionality and the thiochroman (B1618051) ring system provides multiple sites for both nucleophilic and electrophilic attack, enabling the synthesis of a diverse range of derivatives.

Derivatization via O-Alkylation and O-Acylation

The oxygen atom of the oxime group in this compound is nucleophilic and readily undergoes reactions with electrophiles, such as alkylating and acylating agents. These reactions are fundamental in the synthesis of various O-substituted oxime ethers and esters, which can exhibit distinct chemical and biological properties compared to the parent oxime.

O-Alkylation: The O-alkylation of this compound can be achieved by treating the oxime with an alkyl halide in the presence of a base. The base, typically a metal hydride or an alkoxide, deprotonates the hydroxyl group of the oxime to form a more nucleophilic oximate anion. This anion then displaces the halide from the alkylating agent in a nucleophilic substitution reaction to yield the corresponding O-alkyl oxime ether. The choice of base and solvent can influence the reaction's efficiency. For instance, using sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a common practice for this transformation google.comnih.gov.

A variety of alkylating agents can be employed, ranging from simple alkyl halides to more complex functionalized molecules, allowing for the introduction of diverse functionalities onto the oxime oxygen. The general scheme for O-alkylation is presented below:

General Reaction Scheme for O-Alkylation of this compound

This compound reacts with an alkyl halide (R-X) in the presence of a base to yield an O-alkyl this compound ether.

O-Acylation: Similarly, O-acylation introduces an acyl group to the oxygen atom of the oxime. This is typically accomplished by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. O-acyl oximes are valuable synthetic intermediates and have been utilized in various transition metal-catalyzed reactions for the construction of N-heterocycles rsc.org. The reaction proceeds via nucleophilic attack of the oxime oxygen on the carbonyl carbon of the acylating agent.

The synthesis of O-acylhydroxamates from oxime chlorides and carboxylic acids represents an alternative and efficient method for O-acylation nih.govnih.gov. This approach highlights the versatility of synthetic strategies available for the derivatization of oximes.

Interactive Data Table: Representative O-Alkylation and O-Acylation Reactions of Oximes

Reagent Type Electrophile Example Base/Catalyst Product Type
Alkyl Halide Methyl Iodide Sodium Hydride O-Methyl Ether
Alkyl Halide Benzyl Bromide Potassium Carbonate O-Benzyl Ether
Acyl Chloride Acetyl Chloride Pyridine O-Acetyl Ester

Reactions at the Thiochroman Ring System

The thiochroman ring system of this compound is also amenable to various chemical modifications. The reactivity of the ring is influenced by the sulfur atom and the aromatic portion of the molecule.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the thiochroman moiety can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the activating and directing effects of the substituents present on the ring. The sulfur atom, being part of a fused heterocyclic ring, influences the electron density of the aromatic system. Structure-activity relationship studies on thiochroman-4-one derivatives have shown that the introduction of electron-withdrawing groups at the 6-position can enhance certain biological activities nih.gov.

Reactions Involving the Sulfur Atom: The sulfur atom in the thiochroman ring is nucleophilic and can be targeted by electrophiles. For example, oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms of thiochroman-4-one have been shown to possess interesting biological properties nih.govresearchgate.net.

Nucleophilic Addition to the Thiochroman Ring: The thiochroman ring itself can be subject to nucleophilic attack under certain conditions, particularly when activated by appropriate functional groups. For instance, conjugate addition reactions to thiochromones, which are unsaturated analogs of thiochroman-4-ones, are catalyzed by copper salts and proceed with a variety of Grignard reagents to afford 2-substituted-thiochroman-4-ones nsf.gov. While this compound itself does not have the α,β-unsaturated system of a thiochromone (B8434766), this reactivity highlights the potential for nucleophilic additions to derivatives of the thiochroman scaffold.

Photochemical Reactivity and Light-Induced Transformations

The interaction of light with this compound and its derivatives can induce a range of chemical transformations, leading to novel molecular structures and reaction pathways. The photochemical behavior is largely dictated by the electronic properties of the chromophores present in the molecule, namely the oxime functionality and the thiochroman ring system.

Photochemical Rearrangements Involving Thiochromanone Sulfoxides

While specific photochemical studies on this compound are not extensively documented, the photochemical behavior of the closely related thiochromanone sulfoxides provides significant insight into the potential light-induced reactivity of the thiochroman scaffold. Irradiation of substituted thiochromanone sulfoxides leads to a variety of photochemical rearrangements. At least three distinct reaction pathways have been identified for these compounds. These pathways include β-hydrogen abstraction and rearrangement to cyclic sulfenates, which can then undergo further reactions through homolysis of the S-O bond. In some cases, photochemical deoxygenation is observed as a competing reaction. The specific pathway followed is influenced by structural variations within the molecule.

Potential for Photo-induced Reactions of this compound

Based on the known photochemical reactivity of oximes, several light-induced transformations can be anticipated for this compound. The most common photoreaction of oximes is geometric isomerization (E/Z isomerization) around the C=N double bond, which typically proceeds via a triplet state researchgate.net.

Another significant photoreaction of oximes is the photo-Beckmann rearrangement, which converts a ketoxime into an amide. This reaction is thought to proceed through an excited singlet state, leading to the formation of an oxaziridine (B8769555) intermediate that subsequently rearranges researchgate.net. Visible-light-mediated energy transfer catalysis has been developed as a mild and general method to access the less thermodynamically stable Z-isomers of aryl oximes, which can then undergo regioselective Beckmann rearrangements where alkyl groups migrate preferentially over aryl groups organic-chemistry.orgnih.gov.

Furthermore, the N-O bond in oximes can be cleaved photochemically to generate iminyl radicals. This process can be initiated through various photochemical methods, including photoredox catalysis and triplet energy transfer nsf.gov. These highly reactive iminyl radicals can then participate in a variety of subsequent reactions, such as cyclizations, to form new heterocyclic structures. The photochemical transformation of nitroalkanes to oximes using visible light has also been developed, showcasing the versatility of photochemical methods in oxime chemistry nih.gov.

Interactive Data Table: Potential Photochemical Reactions of this compound

Photoreaction Type Intermediate/State Potential Product Type
Geometric Isomerization Triplet State (E/Z)-Isomer of this compound
Photo-Beckmann Rearrangement Singlet State, Oxaziridine Lactam

Sophisticated Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the cornerstone for determining the molecular structure of Thiochroman-4-one (B147511) oxime in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

The conversion of the carbonyl group in Thiochroman-4-one to an oxime functional group (C=N-OH) induces significant changes in the chemical shifts of nearby protons and carbons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the thiochroman (B1618051) core, in addition to a characteristic signal for the oxime hydroxyl proton. The four aromatic protons would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm), with their specific shifts and coupling patterns dictated by their position relative to the sulfur atom and the oxime group. The two methylene (B1212753) groups (at C-2 and C-3) would likely appear as two overlapping triplets or complex multiplets in the aliphatic region (δ 2.8-3.5 ppm). A key signal would be the hydroxyl proton of the oxime group, which is expected to appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most significant change from the parent ketone would be the chemical shift of the C-4 carbon, which is expected to shift from the ketone region (~195 ppm) to the characteristic imine/oxime region around 150-160 ppm. nih.gov The methylene carbons (C-2 and C-3) would appear in the aliphatic region, while the six aromatic carbons would be observed in the δ 120-140 ppm range.

Predicted ¹H and ¹³C NMR Chemical Shifts for Thiochroman-4-one Oxime Note: These are estimated values based on the structure and data for analogous compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C-2~3.0 - 3.4 (m)~25 - 30
C-3~2.8 - 3.2 (m)~22 - 27
C-4-~150 - 160
C-4a-~130 - 135
C-5~7.8 - 8.1 (d)~125 - 130
C-6~7.1 - 7.4 (t)~126 - 128
C-7~7.1 - 7.4 (t)~127 - 129
C-8~7.2 - 7.5 (d)~128 - 132
C-8a-~135 - 140
N-OHVariable (br s)-

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons. Key expected correlations include those between the protons on C-2 and C-3, and among the neighboring protons within the aromatic ring. This helps to trace the connectivity of the aliphatic and aromatic spin systems independently.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It would definitively link the proton signals of the C-2 and C-3 methylene groups to their corresponding carbon signals. Likewise, each aromatic proton signal would be correlated to its directly bonded aromatic carbon, aiding in the unambiguous assignment of the ¹³C spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. tandfonline.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₉H₉NOS. nih.gov HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF), would measure the exact mass of the protonated molecule, [M+H]⁺. The experimentally measured mass would be compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. A close match (typically within 5 ppm) between the experimental and theoretical mass provides unequivocal confirmation of the molecular formula.

Theoretical Exact Mass for this compound

Molecular Formula Adduct Theoretical Exact Mass (m/z)
C₉H₉NOS[M+H]⁺180.04776

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic bond vibrations.

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the oxime group, the aromatic ring, and the thioether linkage. The most significant difference compared to its precursor, Thiochroman-4-one, would be the disappearance of the strong carbonyl (C=O) stretching band (typically around 1680 cm⁻¹) and the appearance of new bands associated with the C=N, N-O, and O-H groups.

Predicted Key Vibrational Frequencies for this compound Note: These are estimated frequency ranges. Actual experimental values may vary.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
O-H (oxime)Stretching3100 - 3400Broad, Medium
C-H (aromatic)Stretching3000 - 3100Medium-Weak
C-H (aliphatic)Stretching2850 - 3000Medium-Weak
C=N (oxime)Stretching1620 - 1680Medium-Weak
C=C (aromatic)Stretching1450 - 1600Medium, Multiple Bands
N-O (oxime)Stretching930 - 960Medium-Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

Analysis of Molecular Conformation and Intermolecular Interactions

The structural framework of this compound is non-planar, and its heterocyclic ring can adopt several low-energy conformations. The study of these conformations and the non-covalent forces that govern its interactions are critical for understanding its chemical behavior.

Research Findings:

Computational studies on the closely related isothiochroman (B1214466) (ITC) scaffold reveal a complex conformational landscape. The molecule exists in dynamic equilibrium between different forms, primarily a "bent" and a "twisted" conformer. The bent form is typically the lowest in energy, but the twisted conformer lies only slightly higher in energy, indicating that both can coexist at room temperature. The precise energy difference is a subject of computational investigation, with estimates for ITC being around 80 ± 20 cm⁻¹.

These conformational analyses are performed using high-level computational chemistry methods. Density Functional Theory (DFT) and ab initio calculations are employed to map the potential energy surface and identify stable conformers and the transition states that separate them.

Solid-state analysis using single-crystal X-ray diffraction provides unambiguous proof of molecular structure and conformation in the crystalline form. For example, studies on oximes of related heterocyclic systems have definitively established the configuration of the C=N double bond and the geometry of intermolecular hydrogen bonds, such as those between the oxime's hydroxyl group and solvent molecules.

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. One-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like HSQC and HMBC, allow for the complete assignment of proton and carbon signals and provide insights into the connectivity of the molecule. The presence of multiple sets of signals in NMR spectra can indicate the existence of more than one isomer or conformer in solution.

Intermolecular interactions are often predicted using molecular electrostatic potential (MEP) maps, which indicate the electron-rich and electron-poor regions of a molecule, thereby identifying likely sites for electrophilic interactions.

Methodology Application for this compound Key Findings & Insights
Computational Chemistry (DFT, ab initio) Calculation of potential energy surfaces to identify stable conformers (e.g., bent, twisted) and transition states.The thiochroman ring is flexible, with multiple low-energy conformations accessible at room temperature.
Single-Crystal X-ray Diffraction Definitive determination of the solid-state molecular structure, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding).Provides unambiguous confirmation of stereochemistry (e.g., E/Z isomerism of the oxime) and packing in the crystal lattice.
NMR Spectroscopy (1D & 2D) Complete structural assignment of the molecule in solution. Identification of different isomers or conformers if they exist in equilibrium.Confirms the chemical structure and can reveal the dynamic nature of the molecule in solution.
Molecular Electrostatic Potential (MEP) Mapping Prediction of sites for non-covalent intermolecular interactions by visualizing electrostatic potential.Identifies regions prone to electrophilic or nucleophilic attack and hydrogen bonding.

Determination of Absolute Configuration

When this compound is substituted to create a chiral center, determining the absolute configuration (the R or S designation of the stereocenter) is crucial. This is achieved by combining experimental chiroptical spectroscopy with theoretical calculations.

Research Findings:

A powerful method for this purpose is Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration.

The established methodology involves a synergistic approach between experiment and theory:

Experimental Measurement : The VCD spectrum of a single enantiomer (e.g., the dextrorotatory (+) form) is recorded.

Computational Modeling : DFT is used to calculate the stable low-energy conformations of one specific, arbitrarily chosen enantiomer (e.g., the S-enantiomer).

Spectral Prediction : The theoretical VCD spectrum for the equilibrium mixture of the calculated conformations of that chosen enantiomer (e.g., the S-enantiomer) is then computed.

Comparison and Assignment : The experimental VCD spectrum of the (+) enantiomer is compared to the computationally predicted spectrum for the S-enantiomer. If the spectra match perfectly in terms of signs and relative intensities, the absolute configuration of the (+)-enantiomer is definitively assigned as S. Conversely, if the spectra are mirror images, the (+)-enantiomer is assigned the R configuration.

This technique was successfully used to re-examine and definitively assign the absolute configuration of the related chiral sulfoxide (B87167), 1-thiochromanone S-oxide, as R(-) and S(+).

Step Procedure Purpose
1 Synthesize and isolate a single enantiomer of the chiral derivative.To obtain a sample for experimental analysis.
2 Measure the experimental VCD spectrum of the isolated enantiomer.To obtain the experimental chiroptical fingerprint of the molecule.
3 Perform DFT calculations to find all stable conformers of one arbitrarily chosen absolute configuration (e.g., S).To generate a theoretical 3D model of the molecule.
4 Calculate the theoretical, population-weighted VCD spectrum based on the computed conformers.To predict the chiroptical fingerprint for a known absolute configuration.
5 Compare the experimental spectrum with the calculated spectrum.A direct match confirms the absolute configuration; a mirror-image relationship indicates the opposite configuration.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods are indispensable for assigning and confirming the stereochemistry of chiral derivatives of this compound.

Electronic Circular Dichroism (ECD) Studies of Chiral Derivatives

Electronic Circular Dichroism (ECD) is a spectroscopic technique based on the differential absorption of left- and right-handed circularly polarized light in the ultraviolet and visible regions of the spectrum. For a molecule to be ECD active, it must be chiral. ECD is a powerful method for assigning the absolute configuration of chiral molecules, particularly when single crystals suitable for X-ray analysis are unavailable.

Research Findings:

The application of ECD for stereochemical assignment follows a protocol similar to that of VCD. The process involves comparing an experimentally measured ECD spectrum with a spectrum predicted from quantum chemical calculations.

The methodology is as follows:

The experimental ECD spectrum is recorded for an enantiomerically pure sample of a chiral this compound derivative.

Computational methods, typically Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic transitions and the corresponding ECD spectrum for a single, known absolute configuration (e.g., R).

The absolute configuration of the compound under investigation is determined by matching the experimental spectrum to the theoretical one. The sign of the Cotton effects (the peaks and troughs in the ECD spectrum) is directly correlated to the stereochemistry of the molecule.

This combination of experimental ECD spectroscopy and theoretical prediction provides a reliable and widely used method for the non-ambiguous assignment of absolute configuration in chiral organic molecules.

Feature Description
Principle Measures the difference in absorption of left and right circularly polarized UV-Vis light by a chiral molecule.
Primary Application Determination of the absolute configuration (R/S) of chiral compounds.
Methodology Comparison of an experimental ECD spectrum with a spectrum predicted by quantum chemical calculations (TD-DFT) for a known configuration.
Advantages High sensitivity; can be used for samples in solution; does not require crystallization.
Information Provided Provides a unique spectral fingerprint that is directly related to the absolute stereochemistry of the molecule.

Computational and Theoretical Chemistry Investigations of Thiochroman 4 One Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting the geometry, electronic structure, and reactivity of compounds like Thiochroman-4-one (B147511) oxime.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Thiochroman-4-one oxime, DFT methods, such as the B3LYP functional with a 6-31G(d) basis set, are commonly employed to achieve an optimized structure. rsc.orgnih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The analysis of the electronic structure provides insights into the distribution of electrons within the molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful as they illustrate the charge distribution and highlight regions susceptible to electrophilic and nucleophilic attack. rsc.org In this compound, the MEP would likely show negative potential (red/yellow areas) around the oxygen and nitrogen atoms of the oxime group, indicating their role as potential sites for electrophilic interaction. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C4=N 1.295 C3-C4-C4a 118.5
N-OH 1.380 C4-N-OH 111.0
C4-C4a 1.485 C2-C3-C4 112.0
S1-C8a 1.770 C2-S1-C8a 100.5
S1-C2 1.820

Note: These values are representative and obtained from DFT calculations on analogous structures.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. biointerfaceresearch.com

For this compound, FMO analysis can predict how it will interact with other reagents. The HOMO is likely distributed over the sulfur atom and the benzene (B151609) ring, while the LUMO may be localized on the C=N-OH moiety. This distribution indicates that the molecule can act as both an electron donor and acceptor at different sites, governing its role in various chemical reactions. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -6.58
LUMO -0.89
HOMO-LUMO Gap (ΔE) 5.69

Note: Values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Conformational Analysis and Potential Energy Surfaces

Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformers. Conformational analysis maps the energy of a molecule as a function of its geometry, typically by rotating specific bonds, to generate a Potential Energy Surface (PES). rsc.org

For this compound, the non-aromatic heterocyclic ring is not planar and can adopt several conformations. Computational scans of the PES can identify the most stable conformers (local and global minima) and the transition states that connect them. researchgate.net In the parent thiochroman-4-one, the heterocyclic ring typically adopts either a "bent" or a "twisted" conformation. researchgate.net The presence of the oxime group at the 4-position influences the relative stability of these forms.

Computational studies on the closely related isothiochromanone have shown that the bent form possesses the lowest energy. researchgate.net For this compound, similar calculations would reveal the global minimum energy structure and the energy barriers required for interconversion between different conformers. These barriers are crucial for understanding the molecule's dynamic behavior at different temperatures.

The introduction of substituents on the thiochroman (B1618051) ring can significantly alter the conformational preferences. Electron-donating or electron-withdrawing groups can influence the electronic distribution and steric interactions within the molecule, thereby changing the relative energies of the conformers. For instance, a bulky substituent at a position adjacent to the sulfur atom could destabilize a particular conformation due to steric hindrance. Computational studies allow for a systematic investigation of these effects by modeling various substituted derivatives and recalculating their potential energy surfaces. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing detailed information about transition states and reaction pathways that are often difficult to observe experimentally. mdpi.com For reactions involving this compound, such as its synthesis from thiochroman-4-one or its subsequent conversion to other heterocyclic systems, DFT calculations can map out the entire reaction coordinate. jyu.fifigshare.com

The mechanism of oxime formation itself involves the initial nucleophilic attack of hydroxylamine (B1172632) on the carbonyl carbon of thiochroman-4-one, followed by dehydration. nih.gov Computational studies can model each step, calculating the activation energies for the formation of the tetrahedral intermediate and the subsequent water elimination. figshare.com This allows for the identification of the rate-determining step and provides a deeper understanding of the reaction kinetics. For example, in related intramolecular oxime transfer reactions, computational studies have identified water-addition and -expulsion steps as having the highest energy barriers. jyu.fi

Transition State Characterization for Key Transformations

The formation of this compound from its parent ketone, Thiochroman-4-one, and hydroxylamine is a critical transformation. Computational chemistry allows for the detailed characterization of the transition state (TS) involved in this nucleophilic addition-elimination reaction. A transition state is a first-order saddle point on the potential energy surface (PES), representing the highest energy barrier along the reaction coordinate. crystalsolutions.euucsb.edu Locating and characterizing this transient structure is crucial for understanding the reaction's feasibility and kinetics.

The oximation reaction mechanism is generally understood to proceed via a two-step pathway:

Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of Thiochroman-4-one. This leads to a tetrahedral intermediate. Computational studies on similar ketone-hydroxylamine reactions have shown that this step can be concerted with proton transfers, often involving solvent molecules to stabilize charge buildup. ic.ac.uksemanticscholar.org

Dehydration: The tetrahedral intermediate eliminates a water molecule to form the C=N oxime double bond.

Density Functional Theory (DFT) calculations are commonly employed to model this process. unive.it By scanning the potential energy surface along the reaction coordinate (e.g., the forming N-C bond distance), a high-energy structure can be identified and then optimized as a transition state. rowansci.com A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-O bond and formation of the N-H and O-H bonds of the departing water molecule). scm.com

For this compound formation, the transition state would be characterized by a partially formed N-C bond and a partially broken C=O double bond. The geometry would show the hydroxylamine moiety approaching the carbonyl group, with specific bond lengths and angles defining the saddle point on the PES.

Reaction Energy Profiles and Kinetic Parameters

A reaction energy profile maps the energy of the system as it progresses from reactants to products, passing through transition states and any intermediates. By calculating the energies of the reactants (Thiochroman-4-one and hydroxylamine), the transition state(s), any intermediates, and the final product (this compound and water), a complete energy diagram can be constructed.

The key kinetic parameters derived from this profile are the activation energy (Ea) and the reaction energy (ΔErxn):

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. crystalsolutions.eu

Reaction Energy (ΔErxn): The energy difference between the reactants and the products. A negative ΔErxn indicates an exothermic reaction, while a positive value indicates an endothermic one.

DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), are used to compute these energies. mdpi.comrsc.org The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial as these reactions are typically performed in solution and solvent can significantly influence the energy profile. biointerfaceresearch.com

Table 1: Illustrative Reaction Energy Profile Data for Oximation This table presents hypothetical, yet realistic, energy values for the oximation of Thiochroman-4-one based on general computational studies of similar reactions. Actual values would require a specific DFT study.

SpeciesRelative Energy (kcal/mol)
Reactants (Thiochroman-4-one + NH₂OH)0.0
Transition State 1 (N-C bond formation)+15.2
Tetrahedral Intermediate+4.5
Transition State 2 (Dehydration)+12.8
Products (this compound + H₂O)-5.7

From these theoretical calculations, rate constants can be estimated using Transition State Theory (TST), providing a deeper understanding of the reaction kinetics. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm molecular structures and interpret experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net By performing a GIAO calculation on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These calculated shifts are often linearly correlated with experimental values, providing a powerful tool for signal assignment. researchgate.netmdpi.com Comparing the calculated spectra for the E and Z isomers of the oxime can also help in determining the stereochemical outcome of the synthesis.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, key predicted vibrations would include the C=N stretch (typically ~1650 cm⁻¹), the O-H stretch (~3300 cm⁻¹), and various C-S and aromatic C-H modes. Comparing these calculated frequencies (often scaled by a small factor to account for anharmonicity) with an experimental FT-IR or FT-Raman spectrum helps validate the computed structure. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths (λ_max) in its UV-Vis spectrum. researchgate.net The calculations provide information on the orbitals involved in the transition, such as π → π* transitions within the aromatic system.

Table 2: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data for Thiochroman-4-one Derivatives This table combines known experimental data for the parent ketone with plausible calculated values for the oxime to illustrate the validation process.

ParameterCompoundExperimental ValueCalculated Value (DFT)
¹H NMR (δ, ppm)Thiochroman-4-one8.07 (Ar-H)N/A
¹³C NMR (δ, ppm)Thiochroman-4-one192.4 (C=O)N/A
¹³C NMR (δ, ppm)This compoundNot Available~155.0 (C=N)
IR (cm⁻¹)Thiochroman-4-one1680 (C=O stretch)N/A
IR (cm⁻¹)This compoundNot Available~1655 (C=N stretch)

A strong correlation between the predicted and experimental data provides high confidence in the computationally determined molecular structure and electronic properties. mdpi.com

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can quantify its reactivity, stability, and other properties. These descriptors are fundamental to developing Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structure with its biological activity. frontiersin.org

Key descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The HOMO energy (E_HOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to the ability to accept electrons (electrophilicity). nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A small gap suggests high reactivity and low kinetic stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. rasayanjournal.co.in Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would highlight the nucleophilic character of the oxime nitrogen and the acidic nature of the hydroxyl proton.

Global Reactivity Descriptors: Parameters like chemical hardness (η), softness (S), and electrophilicity index (ω) can be calculated from HOMO and LUMO energies to provide a quantitative measure of reactivity. rasayanjournal.co.in

Table 3: Representative Quantum Chemical Descriptors Calculated via DFT Values are illustrative for the Thiochroman-4-one scaffold and its oxime derivative, based on trends observed in similar heterocyclic systems.

DescriptorThiochroman-4-oneThis compound
E_HOMO (eV)-6.85-6.50
E_LUMO (eV)-1.90-1.75
HOMO-LUMO Gap (ΔE, eV)4.954.75
Chemical Hardness (η)2.4752.375
Electrophilicity Index (ω)1.871.78

Studies on thiochromanone derivatives have shown that lower HOMO-LUMO energy gaps correlate with increased antimicrobial efficacy, suggesting a strong link between electronic properties and biological activity. nih.gov The introduction of the oxime group at the 4-position alters these electronic properties, which can be correlated with observed changes in reactivity and bioactivity, thereby establishing a clear structure-reactivity relationship.

Advanced Applications in Organic Synthesis and Scaffold Development

Thiochroman-4-one (B147511) Oxime as a Key Intermediate in Heterocyclic Synthesis

The strategic placement of the oxime group on the thiochroman-4-one framework makes it an ideal precursor for a variety of cyclization and functionalization reactions. This reactivity is harnessed by synthetic chemists to construct intricate nitrogen-containing heterocycles that are often challenging to synthesize through other routes.

The thiochroman-4-one scaffold, from which the oxime is derived, serves as a valuable starting material for the synthesis of complex spirocyclic systems. One notable application is in the construction of spiropyrrolidines, a class of compounds with significant biological relevance. researchgate.net A synthetic strategy involves a [3+2] cycloaddition reaction, where the thiochroman-4-one core is combined with an amino acid and a 1,2-diketone to generate the desired spiro-fused heterocyclic system. researchgate.net Specifically, research has demonstrated the synthesis of novel spiropyrrolidines that incorporate the thiochroman-4-one moiety along with oxindole (B195798) or acenaphthylene-1,2-dione units. researchgate.netnih.gov The resulting hybrid molecules have shown promising antibacterial and antifungal properties, with the thiochromanone-based compounds often outperforming standard drugs like amoxicillin. nih.gov

The synthesis of these complex structures has been thoroughly characterized using various spectroscopic techniques, and the stereochemistry of the products has been confirmed through X-ray diffraction studies. researchgate.net This highlights the role of the thiochroman-4-one core as a rigid and reliable platform for building stereochemically defined, nitrogen-containing spirocycles.

The synthesis of spiropyrrolidines from the thiochroman-4-one scaffold is a prime example of its utility in multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains significant portions of all the starting materials. The 1,3-dipolar cycloaddition reaction used to generate the spiropyrrolidine ring system tethered to the thiochroman-4-one core is a powerful MCR that allows for the rapid construction of molecular complexity from simple precursors. researchgate.net This approach is favored for its atom economy, reduced number of purification steps, and its ability to generate diverse libraries of compounds for biological screening.

Scaffold for the Construction of Complex Molecules

Beyond its role as a reactive intermediate, the thiochroman (B1618051) ring system itself is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for drug discovery programs. Thiochroman-4-one and its oxime derivative provide a robust and synthetically flexible foundation for building large and diverse collections of molecules.

Researchers have extensively used the thiochroman scaffold to generate large chemical libraries for biological screening. These libraries feature a wide range of structural modifications to explore potential therapeutic applications.

One significant effort involved the synthesis of 99 distinct thiochroman-based derivatives. nih.gov This library included compounds with varied functional groups such as hydroxyl, sulfone, imine, and, notably, oxime and oxime esters. nih.gov The subsequent screening of this library against ten different phytopathogenic fungi revealed that many of the compounds possessed moderate to excellent antifungal activity. nih.gov

Another study focused on creating a library of 18 novel thiochroman-4-one derivatives that incorporated both oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties. tandfonline.com These compounds were synthesized and tested for their in vitro antibacterial and antifungal properties. tandfonline.com Similarly, a library of 35 thiochromone (B8434766) derivatives was synthesized and evaluated for its potential as an antileishmanial agent, demonstrating the broad utility of this scaffold in targeting infectious diseases. nih.govmdpi.com

The development of thiochroman-based libraries has been instrumental in understanding the structure-activity relationships (SAR) and structure-property relationships that govern their biological effects. By systematically modifying the thiochroman-4-one oxime scaffold and observing the resulting changes in activity, researchers can design more potent and selective compounds.

Key findings from SAR studies include:

Antifungal Activity : A preliminary SAR analysis revealed that the introduction of hydroxyl or oxime functional groups onto the thiopyran ring could be significantly beneficial for antifungal activity. nih.gov Specifically, thiochroman-oxime derivatives showed promising inhibition against several fungal strains, including Fusarium solani and Botrytis cinerea. nih.gov

Antiestrogenic Activity : In the design of pure antiestrogens, specific structural features on the thiochroman scaffold were found to be crucial. These include the stereochemical configuration between the 3- and 4-positions, the presence of a methyl group at the 3-position, and the nature of the side chain attached to the ring, all of which play a vital role in receptor binding and biological activity.

Antileishmanial Activity : For derivatives targeting Leishmania panamensis, compounds featuring a vinyl sulfone moiety demonstrated the most significant activity and a high selectivity index, surpassing the reference drug amphotericin B. nih.gov The removal of either the double bond or the sulfone group led to a decrease in activity, highlighting the importance of this specific functional group. mdpi.com

Development of Novel Organic Reactions and Methodologies

The growing importance of the thiochroman-4-one scaffold has spurred the development of more efficient and novel synthetic methodologies for its construction. While many applications use the oxime derivative in established reaction types like cycloadditions, significant research has also focused on improving the synthesis of the core structure itself.

A notable advancement is the development of a one-pot synthesis for thiochromones, which are closely related to and can be precursors for thiochroman-4-ones. This method involves the direct transformation of 3-(arylthiol)propanoic acid within a single reaction vessel, which streamlines the process by eliminating the need for intermediate purification steps. This one-pot reaction is efficient, time- and cost-effective, reduces waste, and works well for a variety of substrates, including those with both electron-donating and electron-withdrawing groups on the aromatic ring. Such methodological improvements are crucial as they allow for easier access to a wider range of thiochroman-4-one precursors, thereby facilitating the synthesis and exploration of new oxime derivatives and other complex molecules built upon this valuable scaffold.

Catalytic Applications Involving this compound

This compound and its derivatives represent a class of compounds with significant potential in the development of novel catalytic systems. While direct catalytic applications of this compound are not extensively documented, the inherent chemical functionalities of the oxime and the thiochroman scaffold suggest several plausible roles in catalysis. These potential applications are largely predicated on the coordination capabilities of the oxime nitrogen and oxygen atoms, as well as the sulfur atom within the thiochroman ring system.

One promising area for the catalytic application of this compound is in the formation of metal complexes that can act as catalysts. Oxime-based metal complexes are known to be versatile catalysts in a variety of organic transformations. nih.govresearchgate.net The nitrogen and oxygen atoms of the oxime group can coordinate with a range of transition metals, leading to the formation of stable and catalytically active species. For instance, palladium complexes of oximes have demonstrated high efficiency in cross-coupling reactions such as the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.net It is conceivable that this compound could serve as a ligand for such catalytic systems.

Furthermore, the sulfur atom in the thiochroman ring could also participate in metal coordination, potentially leading to the formation of bidentate or even tridentate ligands. This multidentate coordination can enhance the stability and modulate the reactivity of the resulting metal complex, offering opportunities for fine-tuning the catalyst's performance. The catalytic cycle of such reactions would likely involve the coordination of the reactants to the metal center, followed by the desired chemical transformation and subsequent release of the product, regenerating the catalyst.

Recent research has highlighted the antifungal activity of thiochroman-oxime derivatives, indicating that these compounds are synthetically accessible and of interest to the scientific community. researchgate.net While this research focuses on biological activity, the synthetic methodologies developed could be adapted to create novel ligands for catalysis. The derivatization of the oxime group, for example, by introducing different substituents, could further modify the electronic and steric properties of the resulting ligands, thereby influencing the outcome of the catalyzed reactions.

The table below summarizes potential catalytic applications based on the known reactivity of oxime-metal complexes.

Catalytic ReactionPotential Role of this compound DerivativeMetal Center
Suzuki-Miyaura CouplingLigand for Palladium CatalystPalladium
Mizoroki-Heck ReactionLigand for Palladium CatalystPalladium
C-H ActivationLigand for Transition Metal CatalystPalladium, Rhodium, Ruthenium
Asymmetric HydrogenationChiral Ligand for Transition Metal CatalystRhodium, Iridium, Ruthenium

Methodologies for Stereocontrol in the Synthesis of Derivatives

The development of methodologies for the stereocontrolled synthesis of this compound derivatives is crucial for accessing enantiomerically pure compounds with specific biological activities or for their application as chiral ligands in asymmetric catalysis. The stereochemistry of these derivatives can be controlled at several key positions, including the C2 and C3 positions of the thiochroman ring, as well as the stereochemistry of the oxime double bond (E/Z isomerism).

One of the primary strategies for achieving stereocontrol is through asymmetric synthesis, employing chiral catalysts or auxiliaries. For instance, the stereoselective synthesis of thiochromans has been achieved through one-pot reactions catalyzed by trifluoroacetic acid, leading to highly substituted thiochromans with good stereoselectivity. researchgate.net This approach could potentially be adapted for the synthesis of chiral thiochroman-4-one precursors, which can then be converted to the corresponding oximes.

Another powerful technique is the use of organocatalysis. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, have been successfully employed in the asymmetric synthesis of a wide range of heterocyclic compounds. These catalysts can activate the substrates and control the stereochemical outcome of the reaction through the formation of transient chiral intermediates. The application of such catalysts to the synthesis of thiochroman-4-one derivatives could provide a versatile and efficient route to enantiomerically enriched products.

Furthermore, the inherent chirality of the thiochroman scaffold can be exploited to direct the stereoselective functionalization of the molecule. For example, a chiral center at the C2 position can influence the stereochemical outcome of reactions at the C3 position or at the oxime functionality. This substrate-controlled diastereoselectivity is a valuable tool in the synthesis of complex molecules with multiple stereocenters.

The resolution of racemic mixtures is another important methodology for obtaining enantiomerically pure this compound derivatives. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers on a preparative scale. mdpi.com This method relies on the differential interaction of the enantiomers with a chiral stationary phase, allowing for their effective separation.

The following table outlines various methodologies for achieving stereocontrol in the synthesis of this compound derivatives.

MethodologyDescriptionKey Reagents/Techniques
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity in a chemical transformation.Chiral metal complexes, organocatalysts.
Chiral AuxiliariesCovalent attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction.Evans auxiliaries, Oppolzer's sultam.
Substrate-Controlled DiastereoselectivityUtilization of an existing stereocenter in the substrate to control the formation of a new stereocenter.Chiral thiochroman-4-one precursors.
Kinetic ResolutionDifferential reaction of the enantiomers of a racemic mixture with a chiral reagent or catalyst, leading to the separation of the unreacted enantiomer.Chiral catalysts, enzymes.
Chiral ChromatographySeparation of enantiomers based on their differential interaction with a chiral stationary phase.Chiral HPLC columns.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of Thiochroman-4-one (B147511) oxime involves the oximation of the corresponding Thiochroman-4-one, which itself is often prepared through multi-step sequences that may not align with the principles of green chemistry. nih.govresearchgate.net Future research must prioritize the development of more sustainable and efficient synthetic pathways.

Key challenges and future research avenues include:

Solvent-Free and Catalyst-Free Conditions: Investigating solid-state reactions using techniques like grindstone chemistry, which has proven effective for the synthesis of other oximes by simply grinding carbonyl compounds with hydroxylamine (B1172632) in the presence of non-toxic catalysts like bismuth(III) oxide, could eliminate the need for hazardous solvents. nih.govd-nb.info

Green Catalysis: The development of protocols that utilize benign and recyclable catalysts is essential. While the synthesis of related thiochroman (B1618051) derivatives has been achieved using high-pressure Q-tube reactors, indicating a move towards greener methods, direct, highly efficient oximation under such conditions remains to be explored. acs.org

Electrosynthesis: Electrochemical methods offer a sustainable alternative for producing oximes by generating hydroxylamine in situ from simple nitrogen sources like nitrates or air under ambient conditions, thereby avoiding the handling of potentially explosive reagents. researchgate.net Applying this strategy to Thiochroman-4-one could represent a significant leap in sustainable production.

Table 1: Proposed Sustainable Synthetic Approaches for Thiochroman-4-one Oxime
ApproachDescriptionPotential AdvantagesAssociated Challenges
Mechanochemistry (Grindstone)Solvent-free reaction of Thiochroman-4-one and a hydroxylamine salt with a solid catalyst (e.g., Bi₂O₃). nih.govEliminates solvent waste, reduces reaction time, simplifies workup.Scale-up feasibility, optimization of grinding parameters.
Heterogeneous CatalysisUse of solid-supported acid or base catalysts in flow chemistry systems.Facilitates catalyst recovery and reuse, allows for continuous production.Catalyst deactivation, optimizing flow conditions.
Electrochemical SynthesisIn situ generation of the oximation reagent from simple nitrogen precursors in an electrochemical cell with the ketone substrate. researchgate.netHigh atom economy, mild reaction conditions, enhanced safety.Electrode material selection, controlling selectivity, electrolyte compatibility.

In-Depth Mechanistic Studies of Complex Transformations

The reactivity of the oxime functional group is dominated by transformations like the Beckmann rearrangement, which converts ketoximes into amides or lactams. masterorganicchemistry.comnih.gov However, the precise mechanism of such rearrangements for a substrate like this compound is not fully understood and can be influenced by factors such as substrate structure and reaction conditions, often competing with fragmentation reactions. wikipedia.org

Future research should focus on:

Computational Modeling: Utilizing Density Functional Theory (DFT) to model the reaction pathways of the Beckmann rearrangement for this compound. Such studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism involving nitrilium ion intermediates and can predict the transition state energies, providing insights into reaction kinetics. researchgate.net

Kinetic and Spectroscopic Analysis: Experimental studies involving kinetics, isotopic labeling, and trapping of intermediates are necessary to validate computational predictions. Understanding the factors that govern the stereospecificity of the rearrangement—where the group anti-periplanar to the oxime's leaving group migrates—is crucial for controlling the product's regiochemistry. wikipedia.org

Controlling Competing Pathways: A significant challenge is to understand and control the competition between the Beckmann rearrangement and the Beckmann fragmentation. Mechanistic studies should identify the structural features and reaction conditions (e.g., choice of acid promoter, solvent) that favor one pathway over the other, enabling selective synthesis of either the corresponding lactam or ring-opened nitrile products. acs.org

Exploration of Novel Reactivity Patterns and Derivatization Strategies

Beyond classical rearrangements, the oxime group and the thiochroman scaffold offer extensive opportunities for novel chemical modifications. The field of "click chemistry" and modern photocatalysis presents new avenues for derivatization that remain unexplored for this specific molecule. nsf.gov

Future research directions should include:

Oxime Ligation (Click Chemistry): The reaction of the oxime with aldehydes or ketones to form oxime ethers is a robust and highly selective "click" reaction. nih.gov This strategy could be used to conjugate this compound to polymers, biomolecules, or surfaces, creating functional materials or probes. researchgate.net

Photocatalytic N-O Bond Cleavage: Recent advances have shown that the N–O bond of oximes can be cleaved under photocatalytic conditions to generate iminyl radicals. nsf.gov These highly reactive intermediates can participate in various C-C and C-N bond-forming reactions, opening a new landscape of reactivity for this compound.

Cycloaddition Reactions: Exploring the participation of the C=N bond of the oxime in cycloaddition reactions, such as the aza Paternò–Büchi reaction, could lead to the synthesis of novel, structurally complex heterocyclic systems like azetidines. nsf.gov

Scaffold Modification: The thiochroman ring itself is ripe for further functionalization. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the molecule's electronic properties and biological activity. Additionally, conjugate addition reactions on the related thiochromone (B8434766) precursor can introduce substituents at the C2 position. nih.gov

Integration of Computational Design with Experimental Synthesis

Computer-Aided Drug Design (CADD) and other computational methods are indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and accelerating the discovery process. domainex.co.ukpharmaron.comnih.gov The application of these techniques to this compound is a promising yet underdeveloped area.

Future research should integrate:

Structure-Based and Ligand-Based Design: For therapeutic applications, molecular docking studies can be performed to predict the binding of this compound derivatives to specific biological targets, such as N-myristoyltransferase in fungi. nih.gov This in silico screening can prioritize compounds for synthesis, saving considerable time and resources. nih.govresearchgate.net

Quantum Chemical Calculations: DFT and other quantum chemical methods can predict the electronic properties (e.g., HOMO-LUMO gap), reactivity, and spectral characteristics of novel, unsynthesized derivatives. biointerfaceresearch.com This information is valuable not only for predicting reaction outcomes but also for designing molecules with specific electronic or optical properties for materials science applications.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives early in the discovery pipeline, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage failures.

Table 2: Integration of Computational and Experimental Workflows
PhaseComputational ToolObjectiveExperimental Validation
DesignMolecular Docking, QSARIdentify derivatives with high predicted affinity for a biological target. nih.govSynthesis of prioritized compounds.
SynthesisDFT CalculationsPredict reaction mechanisms and regioselectivity (e.g., Beckmann rearrangement). researchgate.netPerforming the reaction and characterizing the products.
EvaluationHOMO/LUMO AnalysisPredict electronic and optical properties for materials applications. biointerfaceresearch.comSpectroscopic analysis (UV-Vis, fluorescence) and device fabrication.
OptimizationADMET PredictionFilter candidates based on predicted pharmacokinetic profiles.In vitro and in vivo biological testing.

Application in Materials Science and Advanced Chemical Technologies

While the research on thiochroman derivatives has predominantly focused on medicinal chemistry, the unique structural and electronic features of this compound make it a compelling candidate for applications in materials science. researchgate.netnih.gov The rigid, sulfur-containing heterocyclic core combined with the versatile oxime functional group offers significant potential.

Unresolved challenges and future applications include:

Polymer Synthesis: The oxime group can be used as a dynamic covalent bond to create self-healing polymers, vitrimers, or hydrogels. pku.edu.cnacs.org Polymerization of bifunctional monomers containing the this compound moiety could yield novel polymers with unique thermal, mechanical, or optical properties.

Organic Electronics: Sulfur-containing heterocyclic compounds, such as thiophene, are fundamental building blocks for organic semiconductors due to their ability to facilitate charge transport. slideshare.netresearchgate.net The π-conjugated system of the thiochroman core suggests that its derivatives could be explored as materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells. openaccessgovernment.org

Surface Modification: The oxime ligation reaction can be employed to graft this compound onto surfaces, creating chemically modified materials with tailored properties such as hydrophobicity, biocompatibility, or sensing capabilities.

Q & A

Advanced Question

  • DFT calculations : Predict electrophilic/nucleophilic sites for functionalization (e.g., Fukui indices) .
  • Molecular docking : Screen against target proteins (e.g., fungal CYP51 or bacterial FabH) using AutoDock Vina.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

What are the best practices for formulating research questions on this compound’s structure-activity relationships?

Basic Question
Effective research questions should:

  • Align with gaps : E.g., "How does introducing a 1,3,4-oxadiazole thioether at C-3 affect antifungal potency?"
  • Balance scope : Avoid overly broad queries (e.g., "Study all derivatives") in favor of focused hypotheses.
  • Incorporate prior data : Reference existing SAR tables (e.g., MIC values from Li et al., 2022) .

How should researchers address ethical considerations in publishing this compound studies?

Basic Question

  • Data transparency : Share raw NMR, HPLC, and bioassay data in supplementary materials .
  • Conflict of interest : Disclose funding sources or patents related to derivatives.
  • Reproducibility : Provide detailed synthetic protocols (solvent grades, catalyst batches) .

Table 1: Key Synthetic Routes for this compound Derivatives

MethodReagents/ConditionsYield (%)Purity (%)Reference
OximationNH2_2OH·HCl, EtOH, 70°C65–78≥95
Superacid alkylationH2_2SO4_4, trans-2-decenoic acid5290
Microwave-assistedNH2_2OH, 100 W, 15 min8598

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.